

Endogenous Production and Regulation of Pyruvate in Cells: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium pyruvate

Cat. No.: B1631132

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate occupies a critical juncture in cellular metabolism, acting as the final product of glycolysis and a primary substrate for mitochondrial respiration. The regulation of its production and subsequent metabolic fate is paramount for maintaining cellular energy homeostasis, directing biosynthetic processes, and adapting to varying physiological demands.

Dysregulation of pyruvate metabolism is a hallmark of numerous pathologies, including cancer and metabolic disorders, making the enzymes and pathways governing its flux attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of the endogenous production and regulation of pyruvate, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Endogenous Production of Pyruvate

Pyruvate is endogenously produced through several key metabolic pathways, with glycolysis being the most prominent.

Glycolysis

The primary route for pyruvate synthesis is the glycolytic pathway, a sequence of ten enzymatic reactions that converts one molecule of glucose into two molecules of pyruvate, with the net production of two molecules of ATP and two molecules of NADH. The final, irreversible step of

glycolysis is the conversion of phosphoenolpyruvate (PEP) to pyruvate, catalyzed by the enzyme pyruvate kinase (PK).

Cori Cycle

The Cori cycle is an intercellular metabolic pathway that links anaerobic glycolysis in muscles with gluconeogenesis in the liver. During intense exercise, when oxygen supply is limited, muscle cells convert glucose to lactate via pyruvate. This lactate is released into the bloodstream, transported to the liver, and converted back to pyruvate, which then serves as a substrate for gluconeogenesis. The newly synthesized glucose is released back into the circulation to be used by the muscles.^{[1][2]}

Glucose-Alanine Cycle

Similar to the Cori cycle, the glucose-alanine cycle involves the transfer of pyruvate from muscle to the liver, but in the form of alanine. In muscle, pyruvate is transaminated by alanine transaminase (ALT) to form alanine, which is then transported to the liver.^[3] In the liver, alanine is converted back to pyruvate for gluconeogenesis, and the amino group is channeled into the urea cycle.^[3] This cycle serves not only to regenerate glucose but also to transport nitrogen from peripheral tissues to the liver.^[3]

Regulation of Pyruvate Metabolism

The cellular concentration and metabolic fate of pyruvate are tightly controlled by the regulation of key enzymes. This regulation occurs through allosteric mechanisms, covalent modifications, and transcriptional control.

Pyruvate Kinase (PK)

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis and is a major point of regulation.^[4] There are four major isoforms of pyruvate kinase in mammals (PKM1, PKM2, PKL, and PKR), each with distinct tissue expression patterns and regulatory properties.^{[5][6]}

- **Allosteric Regulation:** PK is allosterically activated by fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate, in a feed-forward mechanism.^[7] Conversely, it is allosterically inhibited by high levels of ATP and alanine, signaling energy and biosynthetic precursor abundance.^{[5][8]}

- **Covalent Modification:** The activity of some PK isoforms, notably PKL and PKM2, is regulated by phosphorylation. Glucagon signaling leads to the phosphorylation and inactivation of hepatic PKL, thereby slowing glycolysis and promoting gluconeogenesis.[7]

Lactate Dehydrogenase (LDH)

Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate. There are two primary subunits, LDHA and LDHB, which combine to form five different isoenzymes with varying kinetic properties.[9] The LDHA-containing isoforms are more efficient at converting pyruvate to lactate, while the LDHB-containing isoforms favor the conversion of lactate to pyruvate.[10] The direction of the reaction is largely dependent on the cellular NAD⁺/NADH ratio.

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.

- **Allosteric Regulation:** The PDC is allosterically inhibited by its products, acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD⁺. [7]
- **Covalent Modification:** The activity of the PDC is primarily regulated by a cycle of phosphorylation and dephosphorylation.[11][12]
 - **Pyruvate Dehydrogenase Kinases (PDKs):** Four PDK isoforms (PDK1-4) phosphorylate and inactivate the E1 subunit of the PDC.[13] These kinases are themselves regulated by various metabolites; for instance, high ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA stimulate PDK activity.
 - **Pyruvate Dehydrogenase Phosphatases (PDPs):** Two PDP isoforms (PDP1 and PDP2) dephosphorylate and activate the PDC.[11] PDP1 is activated by Ca²⁺, linking mitochondrial activity to cellular calcium signaling.[11]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in pyruvate metabolism and typical intracellular pyruvate concentrations.

Enzyme Isoform	Substrate	Km (μ M)	Allosteric Activators	Allosteric Inhibitors	Source(s)
Pyruvate Kinase					
PKM1	PEP	~50-100	FBP	ATP, Alanine	[4] [14] [15]
PKM2 (tetramer)	PEP	~50-100	FBP, Serine	ATP, Alanine, Phenylalanine	[4] [5] [14]
PKM2 (dimer)	PEP	>500	FBP	-	[5] [6]
PKL	PEP	~200-1000	FBP	ATP, Alanine	[4]
PKR	PEP	~200-1000	FBP	ATP	[4]
Lactate Dehydrogenase					
LDHA (M4)	Pyruvate	~100-200	-	-	[10]
LDHB (H4)	Pyruvate	~25-50	-	-	[10]
Pyruvate Dehydrogenase Kinase					
PDK1	ATP	~20-40	NADH, Acetyl-CoA	ADP, Pyruvate	[13]
PDK2	ATP	~20-40	NADH, Acetyl-CoA	ADP, Pyruvate	[13]
PDK3	ATP	~20-40	-	ADP, Pyruvate	[13]
PDK4	ATP	~20-40	NADH, Acetyl-CoA	ADP, Pyruvate	[13]

Table 1: Kinetic Parameters of Key Enzymes in Pyruvate Metabolism. This table provides approximate Michaelis-Menten constants (Km) for the primary substrate of different isoforms of pyruvate kinase, lactate dehydrogenase, and pyruvate dehydrogenase kinase, along with their major allosteric regulators.

Cell/Tissue Type	Condition	Intracellular Pyruvate Concentration (µM)	Source(s)
Skeletal Muscle	Resting	50 - 100	[16]
Intense Exercise	>200	[17]	
Liver	Fed State	100 - 200	[18]
Fasted State	50 - 100	[9][19]	
Cancer Cells (e.g., Colon)	Proliferating	10 - 50	[20][21]
Red Blood Cells	-	~40	[16]
Serum/Plasma	Normal	60 - 150	[20]

Table 2: Typical Intracellular Pyruvate Concentrations. This table presents a range of reported intracellular pyruvate concentrations in different cell and tissue types under various physiological and pathological conditions.

Experimental Protocols

Measurement of Intracellular Pyruvate Concentration (Spectrophotometric Assay)

This protocol describes a colorimetric assay for the quantification of pyruvate in biological samples.[17][22]

Principle: Pyruvate is oxidized by pyruvate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colored product, the absorbance of which is proportional to the pyruvate concentration.[17]

Materials:

- Pyruvate Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM MgCl_2)[[20](#)]
- Pyruvate Probe (e.g., in DMSO)[[22](#)]
- Pyruvate Enzyme Mix (containing pyruvate oxidase and peroxidase)[[22](#)]
- Pyruvate Standard (e.g., 100 nmol/ μL)[[22](#)]
- 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

- Sample Preparation:
 - Homogenize cells or tissues in 4 volumes of cold Pyruvate Assay Buffer.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
 - Deproteinize the supernatant using a 10 kDa MWCO spin filter. The filtrate contains the pyruvate.
- Standard Curve Preparation:
 - Prepare a series of pyruvate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Pyruvate Standard in Pyruvate Assay Buffer.
- Assay Reaction:
 - Add 50 μL of each standard and sample to separate wells of a 96-well plate.
 - Prepare a Master Reaction Mix containing Pyruvate Assay Buffer, Pyruvate Probe, and Pyruvate Enzyme Mix according to the kit manufacturer's instructions.

- Add 50 μ L of the Master Reaction Mix to each well.
- Incubate for 30 minutes at room temperature, protected from light.
- Measurement:
 - Measure the absorbance at 570 nm.
- Calculation:
 - Subtract the absorbance of the blank (0 nmol/well standard) from all readings.
 - Plot the standard curve and determine the pyruvate concentration in the samples.

Pyruvate Kinase Activity Assay (LDH-Coupled Spectrophotometric Assay)

This protocol describes a continuous enzyme-coupled assay to measure pyruvate kinase activity.[\[8\]](#)[\[23\]](#)

Principle: The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase to oxidize NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the pyruvate kinase activity.[\[23\]](#)

Materials:

- Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, 120 mM KCl, 62 mM MgSO₄)[\[8\]](#)
- Phosphoenolpyruvate (PEP) solution (e.g., 45 mM)[\[8\]](#)
- ADP solution (e.g., 45 mM)[\[8\]](#)
- NADH solution (e.g., 6.6 mM)[\[8\]](#)
- Lactate Dehydrogenase (LDH) solution (e.g., 1300-1400 units/mL)[\[8\]](#)
- Cell or tissue lysate containing pyruvate kinase
- UV-transparent cuvettes or 96-well plate

- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reaction Mixture Preparation:
 - In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.
- Equilibration:
 - Incubate the reaction mixture in the spectrophotometer at 25°C for 4-5 minutes to reach thermal equilibrium and establish a baseline rate.
- Initiation of Reaction:
 - Add a small volume (e.g., 10 μL) of the cell or tissue lysate to the cuvette to initiate the reaction.
- Measurement:
 - Immediately monitor the decrease in absorbance at 340 nm for 4-5 minutes.
- Calculation:
 - Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the initial linear portion of the curve.
 - Calculate the pyruvate kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADH ($6.22 \text{ mM}^{-1}\text{cm}^{-1}$).

Pyruvate Dehydrogenase Complex Activity Assay (Radioisotopic Assay)

This protocol describes a sensitive radioisotopic assay for measuring PDC activity.

Principle: The assay measures the rate of [$1\text{-}^{14}\text{C}$]pyruvate decarboxylation to form [^{14}C]acetyl-CoA. The [^{14}C]acetyl-CoA is then condensed with oxaloacetate by citrate synthase to form

[^{14}C]citrate, which is then quantified by liquid scintillation counting.

Materials:

- [$1\text{-}^{14}\text{C}$]pyruvate
- Coenzyme A (CoA)
- NAD^+
- Thiamine pyrophosphate (TPP)
- Oxaloacetate
- Citrate synthase
- Mitochondrial isolation buffer
- Liquid scintillation cocktail and counter

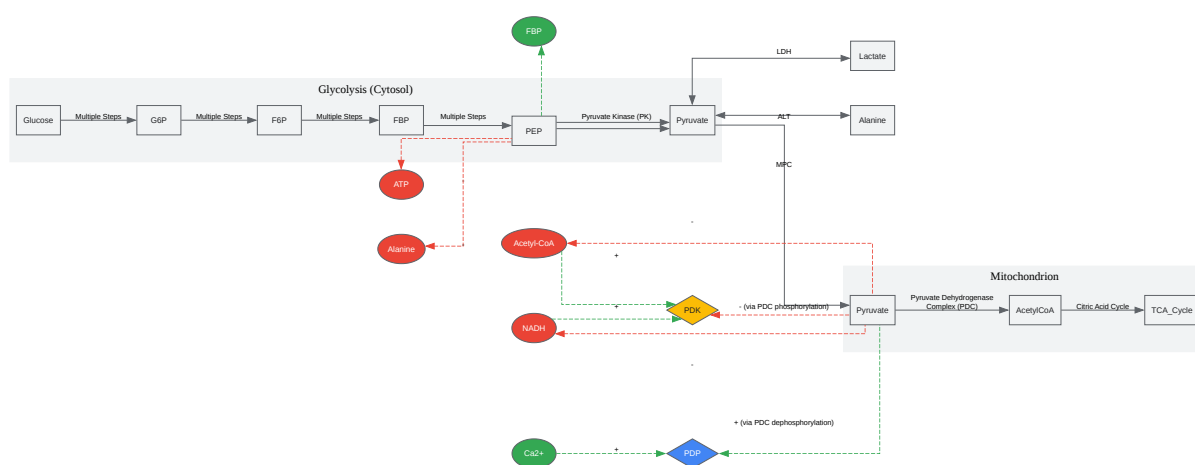
Procedure:

- Mitochondrial Isolation:
 - Isolate mitochondria from cell or tissue samples by differential centrifugation.
- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing mitochondrial isolation buffer, CoA, NAD^+ , TPP, and [$1\text{-}^{14}\text{C}$]pyruvate.
- Initiation of Reaction:
 - Add the mitochondrial preparation to the reaction mixture to start the reaction.
 - Incubate at 37°C for a defined period (e.g., 10 minutes).
- Stopping the Reaction and Citrate Synthesis:

- Stop the reaction by adding perchloric acid.
- Neutralize the mixture and add oxaloacetate and citrate synthase to convert the produced [^{14}C]acetyl-CoA to [^{14}C]citrate.
- Quantification:
 - Separate the [^{14}C]citrate from unreacted [$1\text{-}^{14}\text{C}$]pyruvate (e.g., by ion-exchange chromatography).
 - Quantify the amount of [^{14}C]citrate by liquid scintillation counting.
- Calculation:
 - Calculate the PDC activity based on the amount of [^{14}C]citrate formed per unit time per amount of mitochondrial protein.

Visualizations

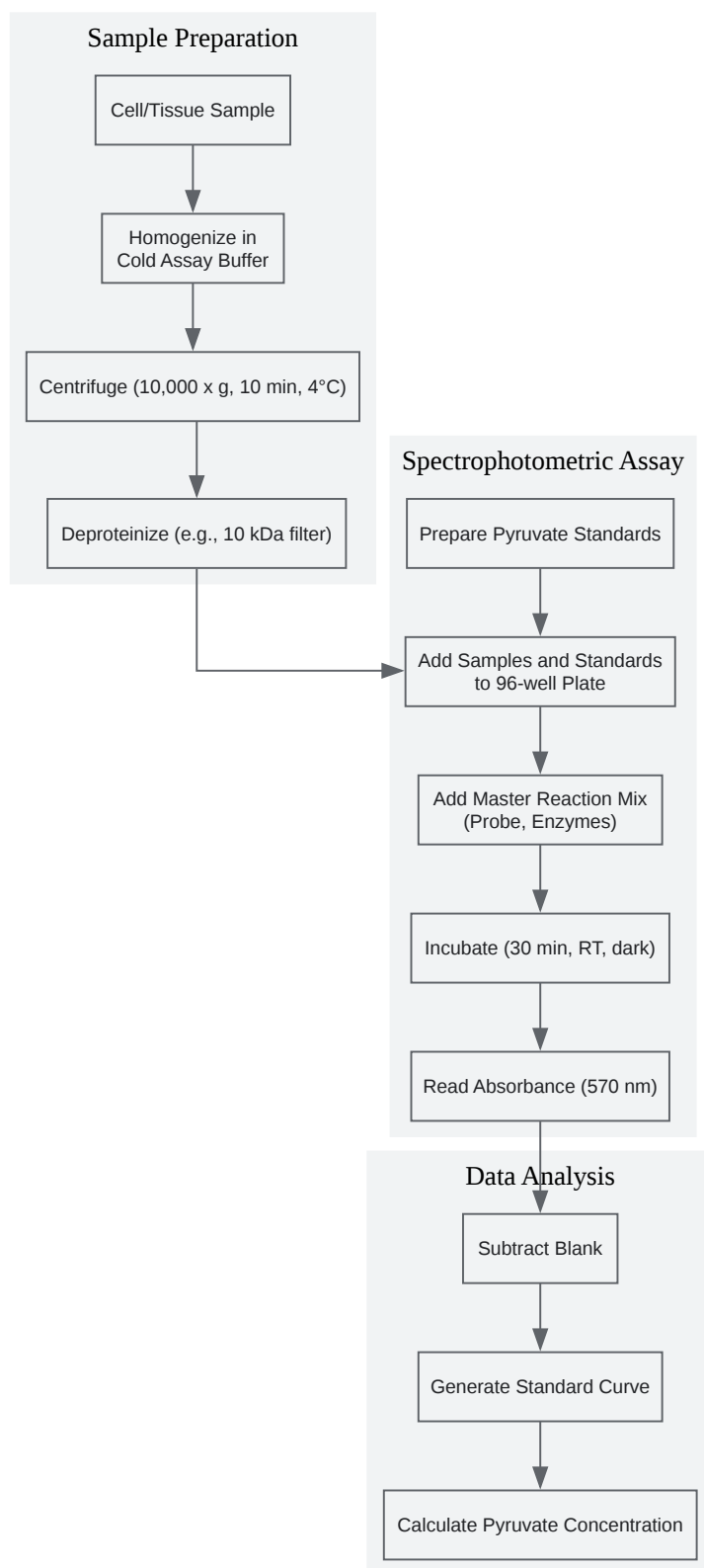
Signaling Pathways

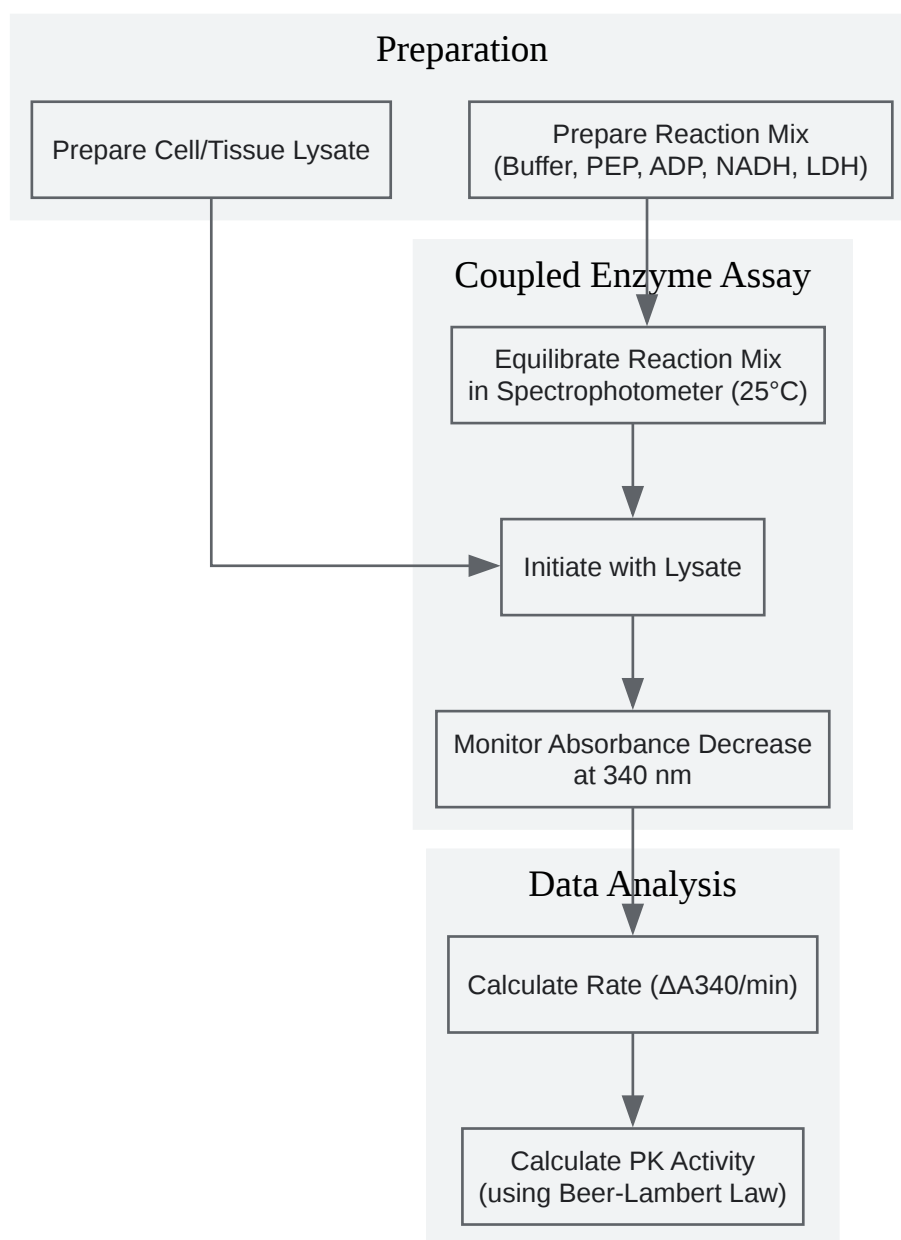


[Click to download full resolution via product page](#)

Caption: Regulation of Pyruvate Metabolism.

Experimental Workflows





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Cahill cycle - Wikipedia [en.wikipedia.org]
- 3. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 6. Regulation of PDH activity and isoform expression: diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform Switch of Pyruvate Kinase M1 Indeed Occurs but Not to Pyruvate Kinase M2 in Human Tumorigenesis | PLOS One [journals.plos.org]
- 10. Distinct regulatory properties of pyruvate dehydrogenase kinase and phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. med.libretexts.org [med.libretexts.org]
- 16. sciencellonline.com [sciencellonline.com]
- 17. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 18. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A sensitive radioisotopic assay of pyruvate dehydrogenase complex in human muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Endogenous Production and Regulation of Pyruvate in Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631132#endogenous-production-and-regulation-of-pyruvate-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com